(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride
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Overview
Description
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 2-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the careful control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: (4,4-Difluoro-2-methylpyrrolidin-2-yl)carboxylic acid.
Reduction: (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride
- (4,4-Dichloro-2-methylpyrrolidin-2-yl)methanol hydrochloride
- (4,4-Difluoro-2-ethylpyrrolidin-2-yl)methanol hydrochloride
Uniqueness
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to similar compounds. The fluorine atoms increase the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(4,4-difluoro-2-methylpyrrolidin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-5(4-10)2-6(7,8)3-9-5;/h9-10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQOOPCYCKUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(F)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823319-70-5 |
Source
|
Record name | (4,4-difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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